Cas no 2680612-08-0 (Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate)

Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate is a specialized organic compound featuring a 1,2,4-thiadiazole heterocycle coupled with a tert-butyl ester-protected amino acid moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with enhanced stability and reactivity. The tert-butyl ester group offers improved solubility and handling properties, while the 1,2,4-thiadiazole ring contributes to diverse biological activities, including antimicrobial and antiviral potential. Its well-defined reactivity profile enables efficient further functionalization, making it a versatile building block for drug discovery and fine chemical applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong acids/bases.
Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate structure
2680612-08-0 structure
Product name:Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
CAS No:2680612-08-0
MF:C9H15N3O2S
MW:229.299300432205
CID:5647274
PubChem ID:165906355

Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-28275432
    • tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
    • 2680612-08-0
    • Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
    • Inchi: 1S/C9H15N3O2S/c1-9(2,3)14-8(13)6(10)4-7-11-5-12-15-7/h5-6H,4,10H2,1-3H3
    • InChI Key: UKNGJWBORQRZHZ-UHFFFAOYSA-N
    • SMILES: S1C(CC(C(=O)OC(C)(C)C)N)=NC=N1

Computed Properties

  • Exact Mass: 229.08849790g/mol
  • Monoisotopic Mass: 229.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 106Ų

Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28275432-0.1g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0 95.0%
0.1g
$1371.0 2025-03-19
Enamine
EN300-28275432-0.05g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0 95.0%
0.05g
$1308.0 2025-03-19
Enamine
EN300-28275432-1.0g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0 95.0%
1.0g
$1557.0 2025-03-19
Enamine
EN300-28275432-1g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0
1g
$1557.0 2023-09-09
Enamine
EN300-28275432-5.0g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0 95.0%
5.0g
$4517.0 2025-03-19
Enamine
EN300-28275432-0.25g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0 95.0%
0.25g
$1432.0 2025-03-19
Enamine
EN300-28275432-10g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0
10g
$6697.0 2023-09-09
Enamine
EN300-28275432-5g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0
5g
$4517.0 2023-09-09
Enamine
EN300-28275432-2.5g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0 95.0%
2.5g
$3051.0 2025-03-19
Enamine
EN300-28275432-0.5g
tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate
2680612-08-0 95.0%
0.5g
$1495.0 2025-03-19

Additional information on Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate

Introduction to Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate (CAS No. 2680612-08-0)

Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate, with the chemical formula corresponding to its CAS number 2680612-08-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered attention due to their potential biological activities and structural features that make them valuable candidates for drug development.

The structure of Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a tert-butyl group provides steric hindrance, which can influence the compound's solubility and interactions with biological targets. Additionally, the amino group and the 1,2,4-thiadiazole ring are known for their roles in various pharmacological applications.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The 1,2,4-thiadiazole scaffold is particularly noteworthy due to its ability to modulate biological pathways involved in inflammation, infection, and cancer. Studies have demonstrated that derivatives of this scaffold can exhibit potent activity against a range of targets, making them attractive for further development.

In particular, the combination of the amino group and the thiadiazole ring in Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate suggests potential applications in the treatment of diseases where these structural motifs are known to be effective. For instance, thiadiazole derivatives have been explored for their anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The amino group also provides a site for further functionalization, allowing for the development of more complex derivatives with enhanced biological activity.

Current research is focused on optimizing the pharmacological properties of such compounds through structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers aim to improve potency, selectivity, and pharmacokinetic profiles. The tert-butyl group, in particular, can be strategically positioned to enhance binding affinity or to modulate metabolic stability.

The synthesis of Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. Additionally, protective group strategies are often necessary to prevent unwanted side reactions during synthesis.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. Furthermore, computational studies using molecular modeling software help predict how the compound might interact with biological targets at the atomic level.

In vitro studies are crucial for evaluating the biological activity of Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate. These studies often involve testing the compound against various enzymes and cell lines to assess its potential therapeutic effects. For example, assays may be conducted to measure inhibitory activity against enzymes like COX or LOX mentioned earlier. Additionally, cytotoxicity assays help determine whether the compound is too toxic for further development.

The most promising compounds from these initial studies often proceed to in vivo testing using animal models. These experiments provide a more comprehensive assessment of the compound's efficacy and safety profile. In vivo studies can reveal information about bioavailability, distribution within the body, metabolism, and excretion (ADME), which are critical factors for drug development.

The potential applications of Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate extend across multiple therapeutic areas. Given its structural features and reported biological activities, it could be developed into a novel therapeutic agent for conditions such as inflammatory disorders or infectious diseases. Furthermore,its versatility allows for further modifications that might tailor its properties for other applications,such as anticancer or antiviral treatments.

As research continues,the understanding of how structural features influence biological activity will continue to evolve。This knowledge will guide future efforts in designing more effective drugs based on compounds like Tert-butyl 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoate. The integration of computational methods,advanced synthetic techniques,and thorough biological evaluation will be essential in bringing new therapies to fruition。

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